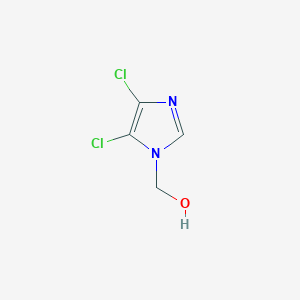
4,5-Dichloro-1-hydroxymethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dichloro-1H-imidazol-1-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring and a hydroxymethyl group attached to the nitrogen at the 1 position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methanol typically involves the chlorination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloroimidazole with formaldehyde under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of (4,5-Dichloro-1H-imidazol-1-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dichloro-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.
Major Products Formed
Oxidation: Formation of 4,5-dichloro-1H-imidazole-1-carboxaldehyde or 4,5-dichloro-1H-imidazole-1-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-imidazole or 4,5-dichloro-1H-imidazole-1-methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4,5-Dichloro-1H-imidazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the hydroxymethyl group can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol: Similar structure but with a phenyl group attached.
4,5-Dichloro-1H-imidazole: Lacks the hydroxymethyl group.
1-Methyl-1H-imidazol-4-yl)methanol: Lacks the chlorine atoms.
Uniqueness
(4,5-Dichloro-1H-imidazol-1-yl)methanol is unique due to the combination of chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
119552-43-1 |
|---|---|
Molekularformel |
C4H4Cl2N2O |
Molekulargewicht |
166.99 g/mol |
IUPAC-Name |
(4,5-dichloroimidazol-1-yl)methanol |
InChI |
InChI=1S/C4H4Cl2N2O/c5-3-4(6)8(2-9)1-7-3/h1,9H,2H2 |
InChI-Schlüssel |
VLNRTXUSGVSYRD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1CO)Cl)Cl |
Kanonische SMILES |
C1=NC(=C(N1CO)Cl)Cl |
Synonyme |
4,5-Dichloro-1-hydroxymethylimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


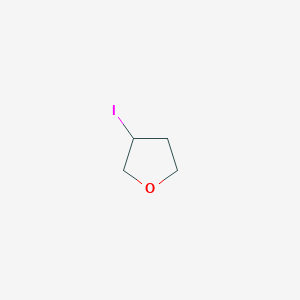
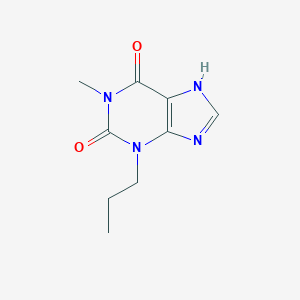

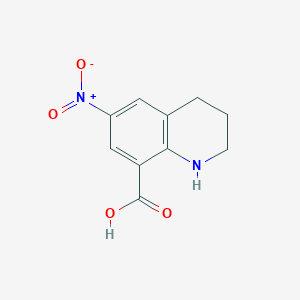
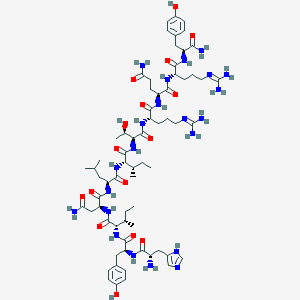
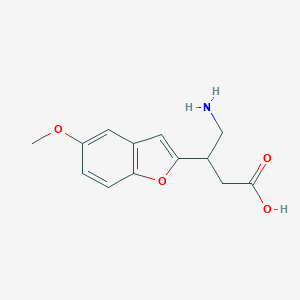
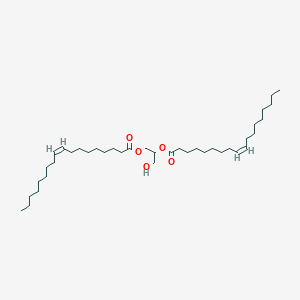
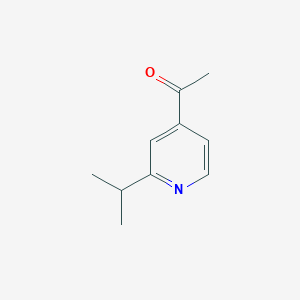
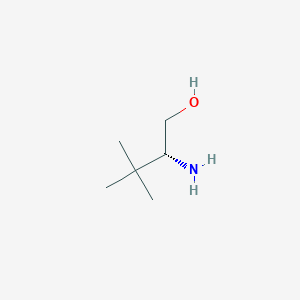
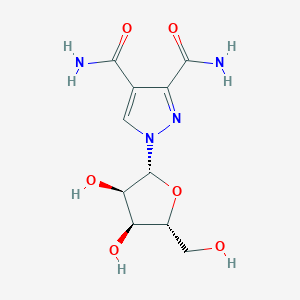
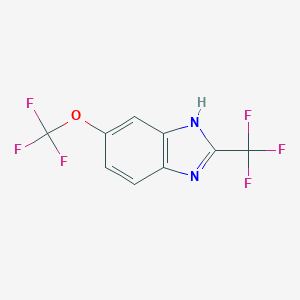
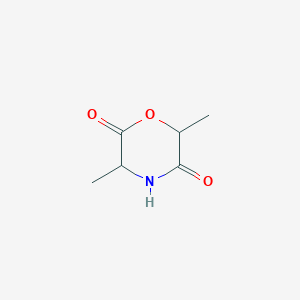
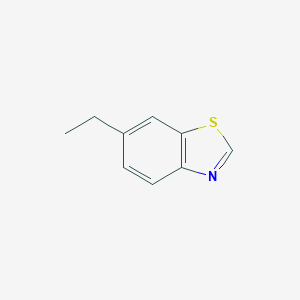
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
